dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phosphonate group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between dimethyl phosphite and bromoacetone under controlled conditions can yield the desired compound .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent .
Industrial Production Methods
Industrial production of this compound typically follows the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of iodoacetone as a reactant .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit bacterial enzymes, thereby exerting its antibacterial effects. The furan ring and phosphonate group play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the furan ring.
Diethyl (2-oxopropyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it more versatile in organic synthesis and medicinal applications compared to its analogs .
Properties
CAS No. |
51638-47-2 |
---|---|
Molecular Formula |
C8H11O5P |
Molecular Weight |
218.1 |
Purity |
0 |
Origin of Product |
United States |
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